molecular formula C17H16FNO4S B2971859 N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 898405-71-5

N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2971859
CAS No.: 898405-71-5
M. Wt: 349.38
InChI Key: BTZWSMCVAZJLPF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a chemical compound provided for research and development purposes. This compound has the CAS Number 895449-94-2 and a molecular formula of C17H16FNO4S , corresponding to a molecular weight of 349.38 g/mol . Its structure features both 4-fluorobenzenesulfonyl and 4-acetylphenyl groups, which are common pharmacophores in medicinal chemistry, suggesting potential for investigation in various biochemical pathways. The supplied product has a minimum purity of 95% and is intended for use in laboratory research only . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-12(20)13-2-6-15(7-3-13)19-17(21)10-11-24(22,23)16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZWSMCVAZJLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Sulfonylation: The addition of the fluorobenzenesulfonyl group to the intermediate compound.

    Amidation: The formation of the propanamide backbone through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Possible applications as an anti-inflammatory or antimicrobial agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Aryl Group Modifications

  • Electron-Withdrawing Substituents: The 4-fluorobenzenesulfonyl group in the target compound contrasts with the 2-benzoyl-4-chlorophenyl group in its analog (CAS 895474-57-4).
  • Heterocyclic Replacements : Replacing the sulfonyl group with a thiazole ring (as in N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide) introduces π-π stacking capabilities, which are critical for interactions with proteins like KPNB1 .

Backbone Fluorination

The trifluoromethylated analog (CAS 340139-93-7) demonstrates how fluorination at the propanamide backbone enhances physicochemical properties, such as resistance to oxidative metabolism and improved blood-brain barrier penetration . This contrasts with the target compound’s non-fluorinated backbone, which may prioritize solubility over metabolic stability.

Heterocyclic and Bicyclic Systems

Compounds like 3-(1,3-dioxo-hexahydro-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)propanamide incorporate rigid fused rings, which restrict conformational flexibility and may optimize binding to enzymes with deep hydrophobic pockets .

Biological Activity

N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases and its application in various therapeutic contexts. This article will explore the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the fluorobenzene moiety enhances the compound's lipophilicity and may influence its binding affinity to target proteins.

Research indicates that this compound exhibits inhibitory activity against Traf2- and Nck-interacting kinase (TNIK), a protein implicated in several diseases, including cancer and chronic inflammatory conditions. TNIK is involved in signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting TNIK, this compound may potentially disrupt these pathways, offering therapeutic benefits.

Biological Activity

  • Inhibition of TNIK :
    • Studies have shown that compounds similar to this compound can inhibit TNIK activity effectively. This inhibition has been linked to reduced tumor growth in various cancer models, suggesting potential applications in oncology .
  • Anti-inflammatory Properties :
    • The compound may also exhibit anti-inflammatory effects by modulating cytokine production. Inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) could benefit from such properties .

Case Studies

  • Cancer Treatment : In a study involving hepatocellular carcinoma cells, compounds with similar structures demonstrated significant inhibition of cell proliferation and induced apoptosis through TNIK pathway modulation. This suggests that this compound could be further explored as a potential anticancer agent .
  • Inflammation Models : Research has indicated that the compound can reduce levels of pro-inflammatory cytokines in models of inflammation, supporting its use in treating inflammatory disorders .

Research Findings

Study FocusFindingsImplications
TNIK InhibitionSignificant reduction in cell viability in cancer cell linesPotential for cancer therapy
Anti-inflammatory ActivityDecreased cytokine levels in vitroPossible treatment for inflammatory diseases
PharmacokineticsFavorable absorption and distribution profiles observedSupports further development for clinical use

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-3-(4-fluorobenzenesulfonyl)propanamide?

The compound can be synthesized via a two-step approach:

  • Step 1: Sulfonylation of 4-fluorobenzenesulfonyl chloride with a propanamide precursor (e.g., 3-aminopropanoic acid derivatives).
  • Step 2: Acetylation of the phenyl group using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

  • Infrared (IR) Spectroscopy: Peaks at ~1650–1680 cm⁻¹ (amide C=O stretch), ~1350 cm⁻¹ (sulfonyl S=O stretch), and ~1240 cm⁻¹ (C-F stretch) .
  • NMR Spectroscopy:
  • ¹H NMR: Acetyl group resonance at δ ~2.6 ppm (singlet), aromatic protons at δ ~7.2–8.1 ppm.
  • ¹³C NMR: Carbonyl carbons (amide/sulfonyl) at δ ~165–175 ppm.
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Add co-solvents (e.g., 10% EtOH) for aqueous assays .
  • Stability: Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic conditions (>pH 9), which may hydrolyze the sulfonamide or acetyl groups .

Advanced Research Questions

Q. How does the 4-fluorobenzenesulfonyl group influence biological activity compared to other substituents?

The 4-fluorine atom enhances:

  • Electron-withdrawing effects: Stabilizes the sulfonamide group, improving binding to target proteins (e.g., carbonic anhydrases or kinases).
  • Metabolic stability: Reduces oxidative degradation by cytochrome P450 enzymes. Comparative studies with non-fluorinated analogs (e.g., 4-methylbenzenesulfonyl derivatives) show a 2–3× increase in inhibitory potency in enzyme assays .

Q. What computational strategies are recommended to study its target interactions?

  • Molecular Docking: Use software like AutoDock Vina with crystal structures of homologous proteins (e.g., PDB IDs for sulfonamide-binding enzymes). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the acetylphenyl moiety.
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA methods) .

Q. How to resolve contradictory activity data in cell-based vs. enzyme-based assays?

  • Cell permeability: Measure intracellular concentrations via LC-MS; low permeability may explain discrepancies.
  • Off-target effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets.
  • Metabolite interference: Use stable isotope-labeled analogs to track metabolic products in cell lysates .

Q. What modifications to the propanamide linker could improve selectivity?

  • Branching: Introduce methyl groups at the β-position to restrict conformational flexibility, reducing off-target binding (e.g., 2-methylpropanamide analogs in ).
  • Heteroatom substitution: Replace CH₂ groups with O or NH to modulate hydrogen-bonding capacity. Structure-activity relationship (SAR) studies show that β-methylation improves selectivity for carbonic anhydrase IX over isoform II by 10-fold .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

  • Core modifications: Systematically vary substituents on (i) the acetylphenyl group, (ii) sulfonamide fluorine position, and (iii) propanamide chain length.
  • Assay selection: Use orthogonal assays (e.g., enzyme inhibition, cell viability, thermal shift) to validate target engagement.
  • Data analysis: Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .

Q. What analytical techniques are critical for detecting degradation products?

  • HPLC-MS/MS: Monitor hydrolytic cleavage of the sulfonamide or acetyl groups.
  • X-ray crystallography: Resolve degradation-induced conformational changes in co-crystallized targets.
  • Accelerated stability testing: Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation kinetics .

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